Heptyl p-toluenesulfonate is a chemical compound with the molecular formula and a molecular weight of 270.39 g/mol. It features a heptyl group, which is a seven-carbon aliphatic chain, attached to a p-toluenesulfonate group, making it an important compound in organic synthesis and various chemical reactions. The IUPAC name for this compound is heptyl 4-methylbenzenesulfonate .
The synthesis of heptyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonic acid with heptanol. While specific methods for synthesizing heptyl p-toluenesulfonate are not extensively documented, related compounds and methodologies provide insight into potential synthetic routes. For instance, p-toluenesulfonic acid has been used as an efficient catalyst in various organic reactions, including esterification processes .
One documented method involves the alkylation of aniline compounds using heptyl p-toluenesulfonate as an alkylating reagent under alkaline conditions, which yields N,N-dialkyl aniline compounds . This method highlights the utility of heptyl p-toluenesulfonate in producing other valuable organic compounds.
The molecular structure of heptyl p-toluenesulfonate consists of a linear heptyl chain linked to a sulfonate group derived from p-toluenesulfonic acid. The structure can be represented by the following canonical SMILES notation: CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
. This configuration allows for its reactivity in various chemical transformations.
Heptyl p-toluenesulfonate participates in several chemical reactions primarily as an alkylating agent. Its role as a leaving group makes it suitable for nucleophilic substitution reactions, particularly in the synthesis of more complex organic molecules. For example, it has been used successfully in reactions involving N,N-dialkylation of anilines, where it facilitates the introduction of the heptyl group onto the nitrogen atom .
Additionally, related studies indicate that p-toluenesulfonic acid can catalyze hydrolysis reactions under mild conditions, suggesting that heptyl p-toluenesulfonate may also be involved in hydrolytic processes when subjected to appropriate conditions.
The mechanism by which heptyl p-toluenesulfonate acts as an alkylating agent typically involves nucleophilic attack on the sulfur atom of the sulfonate group by a nucleophile (such as an amine). This results in the displacement of the tosylate group, facilitating the formation of new carbon-nitrogen bonds. The process can be summarized as follows:
This mechanism is crucial for synthesizing various organic compounds that are relevant in pharmaceuticals and materials science .
Heptyl p-toluenesulfonate is characterized by its liquid state at room temperature (20 degrees Celsius). It is moisture-sensitive, which necessitates careful handling to avoid hydrolysis or degradation. Key physical and chemical properties include:
These properties highlight its utility and importance in organic synthesis.
Heptyl p-toluenesulfonate finds applications primarily within scientific research and industrial chemistry:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2